

Nuezhenidic Acid (CAS 183238-67-7): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Nuezhenidic acid*

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An In-depth Examination of a Secoiridoid Glycoside from *Ligustrum lucidum*

This technical guide provides a comprehensive overview of **Nuezhenidic acid** (CAS 183238-67-7), a secoiridoid glycoside isolated from the fruits of *Ligustrum lucidum*. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and relevant experimental data.

Chemical and Physical Properties

Nuezhenidic acid is a complex iridoid compound. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	183238-67-7	-
Molecular Formula	C ₁₇ H ₂₄ O ₁₄	[1][2]
Molecular Weight	452.36 g/mol	[2]
IUPAC Name	2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid	[1]
Appearance	Powder	-
Solubility	Water: 9.09 mg/mL (20.09 mM), DMSO: 45 mg/mL (99.48 mM)	-
Source	Fruits of Ligustrum lucidum	[2]

Biological Activities

While **Nuezhenidic acid** itself has limited direct research on its biological activities, its structural class—secoiridoid glycosides from *Ligustrum lucidum*—has been investigated for various therapeutic properties.

Antiviral Activity (Contextual)

Several commercial suppliers claim that **Nuezhenidic acid** possesses inhibitory activity against the influenza A virus, often citing a 2018 study by Pang et al. However, a detailed review of this publication reveals that while it reports the anti-influenza A virus activity of several secoiridoid analogues from *Ligustrum lucidum*, **Nuezhenidic acid** is not explicitly mentioned or tested.[3] Another study on secoiridoid glucosides from the same plant found no significant activity against influenza A virus.[4]

For contextual understanding, the anti-influenza A virus (A/WSN/33) activities of structurally related secoiridoid analogues isolated from *Ligustrum lucidum* are presented below.[\[3\]](#)

Compound (from Pang et al., 2018)	IC ₅₀ (μM)
Liguluciside A (1)	16.5
Liguluciside C (4)	12.5
Compound 6	13.1
Liguluciridoid A (10)	18.5
Ribavirin (Positive Control)	22.6

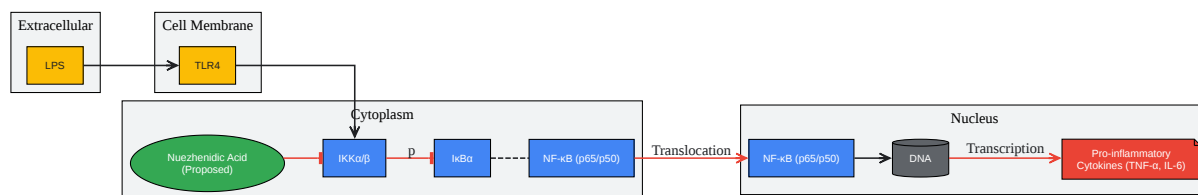
Anti-Inflammatory Activity

While direct studies on **Nuezhenidic acid**'s anti-inflammatory properties are scarce, research on the structurally similar compound Nuezhenide provides significant insights into a potential mechanism of action. Nuezhenide has been shown to exert anti-inflammatory effects by targeting the NF-κB signaling pathway. It reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6. This is achieved by suppressing the phosphorylation of key proteins in the NF-κB pathway, including IKKα/β, IκBα, and p65, and inhibiting the nuclear translocation of the p65 subunit.

Other secoiridoids isolated from *Ligustrum lucidum* have also demonstrated anti-inflammatory potential by inhibiting nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. [\[5\]](#) For instance, the new secoiridoid, secoligulene, showed potent inhibition of NO production with an IC₅₀ value of 12.0 μg/mL.[\[5\]](#)

Signaling Pathways and Mechanisms of Action

Based on studies of closely related compounds, the following signaling pathway is proposed for the potential anti-inflammatory action of secoiridoids like **Nuezhenidic acid**.



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Caption: Proposed anti-inflammatory mechanism of **Nuezhenidic acid** via inhibition of the NF-κB pathway.

Experimental Protocols

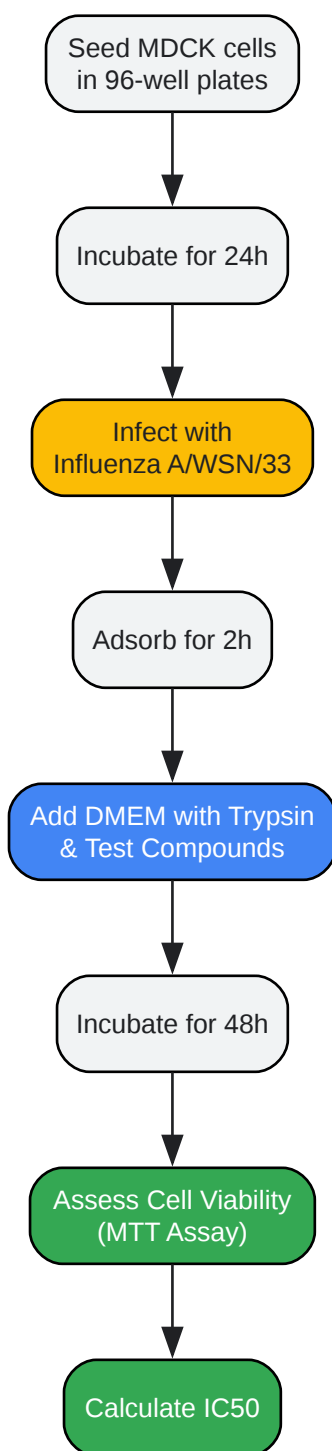
This section details the methodologies used in the cited research for assessing the biological activities of secoiridoids from *Ligustrum lucidum*.

Anti-influenza Virus Assay (Cytopathic Effect Inhibition Assay)

This protocol is adapted from the study by Pang et al. (2018).[3]

- **Cell Culture:** Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
- **Virus:** Influenza A/WSN/33 virus is propagated in MDCK cells.
- **Assay Procedure:**
 - MDCK cells are seeded into 96-well plates at a density of 2×10^4 cells/well and incubated for 24 hours.

- The cells are washed with phosphate-buffered saline (PBS) and infected with influenza A/WSN/33 virus at a multiplicity of infection (MOI) of 0.01.
- After a 2-hour adsorption period, the viral inoculum is removed, and the cells are washed with PBS.
- DMEM containing 2 µg/mL TPCK-trypsin and serial dilutions of the test compounds (or Ribavirin as a positive control) is added to the wells.
- The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.
- Data Analysis: The cytopathic effect (CPE) is observed, and cell viability is measured using the MTT assay. The 50% inhibitory concentration (IC₅₀) is calculated using regression analysis.



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Caption: Experimental workflow for the anti-influenza virus cytopathic effect (CPE) inhibition assay.

Pharmacokinetics

A study involving the oral administration of a *Ligustrum lucidum* extract to rats included the analysis of **Nuezhenidic acid** in the plasma. While comprehensive pharmacokinetic parameters for the pure compound are not available, this study provides evidence of its systemic absorption. The method for its quantification in rat plasma is outlined below.

Quantification of Nuezhenidic Acid in Rat Plasma

- Sample Preparation:
 - To a 100 μ L plasma sample, add an internal standard.
 - Precipitate proteins by adding acetonitrile.
 - Vortex and centrifuge the sample.
 - Collect and evaporate the supernatant to dryness.
 - Reconstitute the residue in the mobile phase for analysis.
- Chromatographic Conditions:
 - System: Ultra-high-performance liquid chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-TQ-MS).
 - Column: A suitable C18 column (e.g., Halo® C18).
 - Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
 - Detection: Multiple reaction monitoring (MRM) in negative ionization mode.

Conclusion

Nuezhenidic acid is a secoiridoid glycoside from *Ligustrum lucidum* with a defined chemical structure. While its purported anti-influenza activity is not directly substantiated by primary scientific literature, its structural relatives exhibit promising antiviral effects. Furthermore, based on studies of analogous compounds, **Nuezhenidic acid** is hypothesized to possess anti-

inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. Further direct investigation is required to fully elucidate the pharmacological profile of **Nuezhenidic acid**. The experimental protocols and data presented in this guide offer a foundation for future research into this natural product.

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